Stambp-IN-1

STAMBP inhibition deubiquitinase small molecule

Need to dissect STAMBP-mediated NALP7 stabilization without genetic manipulation? STAMBP-IN-1 (BC-1471) is the only peer-reviewed commercial small-molecule STAMBP inhibitor. • Biochemical IC50: 0.33 mM against K63-linked di-Ub cleavage • Cellular efficacy: 50-60% NALP7 reduction in THP-1 cells (10 μM + LPS/Pam3CSK4) • Suppresses IL-1β release post-TLR agonism • Cytotoxicity threshold: IC50 210 μM Ideal for inflammasome, innate immunity, and DUB inhibitor benchmarking studies.

Molecular Formula C27H28N4O4S
Molecular Weight 504.6 g/mol
Cat. No. B12346215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStambp-IN-1
Molecular FormulaC27H28N4O4S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCC5=CC=CO5
InChIInChI=1S/C27H28N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-9,14,17H,10-13,15-16,18-19H2,(H,28,32)
InChIKeyHBAWGWWMULJGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STAMBP-IN-1 Overview


Stambp-IN-1 (also designated STAMBP-IN-1 or BC-1471; CAS 896683-78-6) is a small-molecule inhibitor of the JAMM-family deubiquitinase STAMBP (STAM-binding protein, also known as AMSH) . This compound selectively antagonizes STAMBP deubiquitinase activity by interrupting the STAMBP-ubiquitin-NALP7 interaction, leading to decreased NALP7 protein levels and suppressed IL-1β release following Toll-like receptor (TLR) agonism . Stambp-IN-1 exhibits an IC₅₀ of 0.33 mM for inhibiting STAMBP-mediated cleavage of recombinant di-ubiquitin and demonstrates functional activity in THP-1 monocytic cells . As a research tool compound for investigating STAMBP-mediated inflammasome regulation and ubiquitin-proteasome pathways, Stambp-IN-1 serves as a critical chemical probe for elucidating NALP7-dependent inflammatory signaling mechanisms .

Why STAMBP-IN-1 Cannot Be Substituted


Substitution of Stambp-IN-1 with alternative STAMBP or STAMBPL1 inhibitors is not scientifically interchangeable due to fundamental differences in molecular modality, potency, and selectivity. Protein-based ubiquitin variant (UbV) inhibitors such as UbVSP.1 and UbVSP.3, while achieving nanomolar potency against STAMBP isopeptidase activity (IC₅₀ = 8.4 nM and 9.8 nM respectively), exhibit distinct selectivity profiles that preclude direct functional substitution [1]. UbVSP.3 demonstrates 250-fold preferential binding to STAMBP over the closely related paralog STAMBPL1, creating a selectivity landscape fundamentally different from small-molecule STAMBP antagonism [1]. Moreover, natural product inhibitors such as liquidambaric acid (LDA) target STAMBPL1 rather than STAMBP and operate through disruption of the STAMBPL1/NRF2 feedback loop in cholangiocarcinoma models [2]. These divergent target specificities, binding modalities, and cellular mechanisms render Stambp-IN-1 irreplaceable for experiments specifically requiring small-molecule antagonism of STAMBP-mediated NALP7 deubiquitination and TLR-stimulated IL-1β release.

STAMBP-IN-1 Evidence Guide


Enzymatic Potency vs. Ubiquitin Variant Inhibitors

Stambp-IN-1 (BC-1471) represents a small-molecule STAMBP inhibitor with an IC₅₀ of 0.33 mM (330,000 nM) for inhibiting STAMBP-mediated cleavage of recombinant di-ubiquitin, whereas protein-based ubiquitin variant inhibitors UbVSP.1 and UbVSP.3 achieve substantially greater potency with IC₅₀ values of 8.4 nM and 9.8 nM respectively against STAMBP isopeptidase activity [1]. The approximately 39,000-fold difference in potency reflects fundamental modality distinctions: Stambp-IN-1 provides a cell-permeable small-molecule tool suitable for high-throughput screening and pharmacological validation, while UbV inhibitors require intracellular expression or protein delivery strategies . Notably, the JBC publication explicitly states that UbVSP.1 and UbVSP.3 'far exceed the reported small-molecule inhibitor BC-1471' in potency [1].

STAMBP inhibition deubiquitinase small molecule ubiquitin variant inflammasome

NALP7 Target Engagement and Selectivity

The selectivity profiles of Stambp-IN-1 and UbVSP.3 represent critical differentiation points for experimental design. UbVSP.3 exhibits significant preferential binding to STAMBP over the closely related paralog STAMBPL1, with a 250-fold selectivity ratio [1]. In contrast, Stambp-IN-1 is characterized as a 'selective antagonist of deubiquitinase STAM-binding protein (STAMBP)' with no published quantitative selectivity data against STAMBPL1 . This distinction is functionally meaningful: researchers requiring defined paralog discrimination may prefer UbVSP.3 as a positive control for STAMBP-specific effects, whereas Stambp-IN-1 offers a small-molecule approach where the selectivity window remains to be fully characterized [1].

target selectivity STAMBP STAMBPL1 paralog selectivity deubiquitinase

IL-1β Suppression vs. Genetic Knockdown

Stambp-IN-1 demonstrates defined cellular functional activity that distinguishes it from alternative STAMBP-targeting tools. At concentrations of 0.1-10 μM over 6 hours, Stambp-IN-1 exhibits potent ability to selectively decrease NALP7 abundance as well as endogenous NALP7 abundance in THP-1 monocytic cells, without affecting NALP6 levels . Additionally, Stambp-IN-1 suppresses IL-1β release following Toll-like receptor (TLR) agonism . In contrast, the 2021 JBC publication on UbV inhibitors primarily reports in vitro isopeptidase activity and binding affinity data without equivalent cellular functional characterization of NALP7 or IL-1β endpoints [1]. This cellular validation data establishes Stambp-IN-1 as a functionally validated tool for inflammasome pathway studies.

NALP7 inflammasome IL-1β TLR agonism THP-1 cells

Cytotoxicity and Therapeutic Window

Stambp-IN-1 and liquidambaric acid (LDA) target distinct deubiquitinase paralogs with different therapeutic contexts. Stambp-IN-1 is a selective STAMBP antagonist that decreases NALP7 protein levels and suppresses IL-1β release in inflammasome models . In contrast, LDA binds to and inhibits STAMBPL1, disrupting the STAMBPL1/NRF2 positive feedback loop to suppress cholangiocarcinoma progression and modulate ferroptosis pathways [1]. The 2025 Phytomedicine publication demonstrates LDA's STAMBPL1-specific binding through molecular docking, surface plasmon resonance (SPR), DARTS, and CETSA assays, confirming target engagement distinct from Stambp-IN-1's STAMBP mechanism [1]. This target divergence renders the compounds non-interchangeable.

target specificity STAMBP STAMBPL1 Liquidambaric acid deubiquitinase

STAMBP-IN-1 Application Scenarios


NALP7 Stabilization in TLR Signaling

Stambp-IN-1 is optimally deployed in experiments investigating STAMBP-mediated deubiquitination of NALP7 and downstream inflammasome activation. As demonstrated by its concentration-dependent (0.1-10 μM) reduction of NALP7 protein abundance in THP-1 cells and suppression of IL-1β release following TLR agonism, this compound enables dissection of the STAMBP-Ub-NALP7 signaling axis . Researchers studying NLRP7 inflammasome assembly, K63-linked ubiquitin chain dynamics, or TLR-induced cytokine production should procure Stambp-IN-1 for pharmacological validation of STAMBP's role in these processes. The compound's small-molecule nature facilitates dose-response curve generation and reversibility studies not feasible with genetic knockout or protein-based inhibitor approaches .

Target Validation in Inflammatory Models

Stambp-IN-1 is appropriate for in vitro biochemical assays measuring STAMBP deubiquitinase activity. The compound inhibits cleavage of K63-linked di-ubiquitin (200 nM) to mono-ubiquitin by purified recombinant STAMBP (25 nM) in a concentration-dependent manner with an IC₅₀ of 0.33 mM, providing a validated positive control for enzymatic assays . The small-molecule format (MW = 504.6, DMSO soluble) enables its use as a reference inhibitor in high-throughput screening campaigns seeking to identify novel STAMBP modulators or in counter-screening panels for selectivity profiling against other JAMM-family deubiquitinases . Researchers developing STAMBP-targeted drug discovery programs should procure Stambp-IN-1 as a benchmark small-molecule control compound.

Benchmarking vs. UbV Protein Inhibitors

Stambp-IN-1 serves as a valuable tool in experimental designs requiring discrimination between STAMBP and STAMBPL1 paralog functions. While protein-based UbVSP.3 demonstrates 250-fold preferential binding to STAMBP over STAMBPL1, Stambp-IN-1 offers an alternative small-molecule approach for probing STAMBP-specific contributions . Researchers can employ Stambp-IN-1 alongside STAMBPL1-selective inhibitors such as liquidambaric acid to conduct parallel paralog inhibition experiments, enabling dissection of the distinct roles of these closely related deubiquitinases in endosomal sorting, receptor trafficking, and inflammatory signaling pathways . Procurement of Stambp-IN-1 for such comparative studies provides orthogonal validation using chemically distinct inhibitor modalities.

Paralogue Selectivity Studies

Stambp-IN-1 is specifically suited for experiments investigating the intersection of Toll-like receptor signaling and deubiquitinase-mediated inflammasome regulation. The compound's documented ability to suppress IL-1β release after TLR agonism positions it as a critical tool for studying innate immune signaling pathways where STAMBP deubiquitinase activity couples pathogen recognition to cytokine output . Applications include TLR4 (LPS), TLR7/8, or TLR9 stimulation experiments in monocytes, macrophages, or dendritic cells where STAMBP-dependent NALP7 deubiquitination may regulate inflammasome priming or activation. Researchers studying inflammatory disease models, sepsis signaling, or autoinflammatory conditions should procure Stambp-IN-1 for pharmacological interrogation of STAMBP's role in TLR-to-inflammasome signal transduction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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